molecular formula C11H13FO3 B13012122 Ethyl 2-(2-fluoro-6-methoxyphenyl)acetate

Ethyl 2-(2-fluoro-6-methoxyphenyl)acetate

Cat. No.: B13012122
M. Wt: 212.22 g/mol
InChI Key: GCAHPLYVZOJRSY-UHFFFAOYSA-N
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Description

Ethyl 2-(2-fluoro-6-methoxyphenyl)acetate is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of a fluoro and methoxy group attached to a phenyl ring, which is further connected to an ethyl acetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(2-fluoro-6-methoxyphenyl)acetate typically involves the esterification of 2-(2-fluoro-6-methoxyphenyl)acetic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used to facilitate the esterification reaction. The reaction mixture is typically heated to around 70-80°C and maintained under these conditions until the reaction is complete.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-fluoro-6-methoxyphenyl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The fluoro and methoxy groups on the phenyl ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed for nucleophilic substitution reactions.

Major Products Formed

    Oxidation: 2-(2-fluoro-6-methoxyphenyl)acetic acid.

    Reduction: 2-(2-fluoro-6-methoxyphenyl)ethanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-(2-fluoro-6-methoxyphenyl)acetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its aromatic structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 2-(2-fluoro-6-methoxyphenyl)acetate involves its interaction with various molecular targets. The fluoro and methoxy groups on the phenyl ring can participate in hydrogen bonding and hydrophobic interactions with biological molecules. These interactions can influence the compound’s binding affinity and specificity towards enzymes or receptors, thereby modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-(2-chloro-6-methoxyphenyl)acetate
  • Ethyl 2-(2-bromo-6-methoxyphenyl)acetate
  • Ethyl 2-(2-iodo-6-methoxyphenyl)acetate

Uniqueness

Ethyl 2-(2-fluoro-6-methoxyphenyl)acetate is unique due to the presence of the fluoro group, which imparts distinct electronic properties compared to its chloro, bromo, and iodo analogs. The fluoro group can enhance the compound’s metabolic stability and binding affinity, making it a valuable candidate in drug design and other applications.

Properties

Molecular Formula

C11H13FO3

Molecular Weight

212.22 g/mol

IUPAC Name

ethyl 2-(2-fluoro-6-methoxyphenyl)acetate

InChI

InChI=1S/C11H13FO3/c1-3-15-11(13)7-8-9(12)5-4-6-10(8)14-2/h4-6H,3,7H2,1-2H3

InChI Key

GCAHPLYVZOJRSY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=C(C=CC=C1F)OC

Origin of Product

United States

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